Cyclopropylsulfamoyl chloride

Descripción general

Descripción

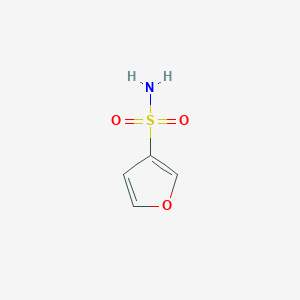

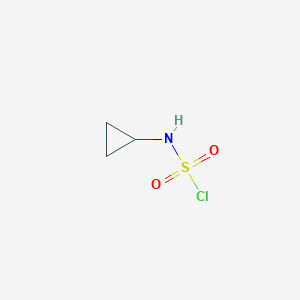

Cyclopropylsulfamoyl chloride is a useful research compound. Its molecular formula is C3H6ClNO2S and its molecular weight is 155.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Activation of Sulfamoyl Chlorides

Cyclopropylsulfamoyl chloride, being a type of sulfamoyl chloride, can be activated through Cl-atom abstraction by a silyl radical. This process facilitates direct access to aliphatic sulfonamides from alkenes, using a single-step hydrosulfamoylation approach. This method is particularly significant in medicinal chemistry for the generation of complex molecules like sulfonamide-containing cyclobutyl-spirooxindoles (Hell et al., 2019).

Synthesis of Cyclopropane Carbonyl Chloride

This compound contributes to the synthesis of cyclopropane carbonyl chloride, an important intermediate in various chemical reactions. This intermediate is produced from γ-butyrolactone and is vital in processes like esterification and cyclization (Xiao-hong, 2007).

Production of (Cyclobut-1-enylsulfanyl)benzene

The reaction of methylenecyclopropanes with phenylsulfenyl chloride, where this compound can be involved, leads to the production of (cyclobut-1-enylsulfanyl)benzene. This reaction demonstrates good total yields and offers a plausible mechanism for the formation of such compounds (Liu & Shi, 2004).

Antimicrobial Applications

In the field of antimicrobial research, this compound derivatives have been synthesized for potential use as antimicrobial agents. These derivatives include novel thiazole, pyridone, pyrazole, and chromene compounds, which have shown promising results in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Nanofiltration Membrane Fabrication

This compound derivatives have been used in the fabrication of novel nanofiltration membranes. These membranes show potential in water treatment, demonstrating high rejection rates for certain salts and good water flux (Chen et al., 2015).

Enantioselective Organocatalytic Cyclopropanation

This compound plays a role in the enantioselective cyclopropanation of enals, utilizing benzyl chlorides. This process is catalyzed by chiral secondary amines and is significant in producing formyl cyclopropane derivatives with good yields and stereoselectivities (Meazza et al., 2016).

Chemical Encapsulation Applications

This compound derivatives have been explored for the modification of polyvinyl chloride surfaces into layers of macromolecular cyclams. This method is a new trend in chemical encapsulation, enhancing the properties of materials with developed sorption-active nanofilms (Fridman et al., 2015).

Catalyst in Cyclopropanation Reactions

It also finds use as a catalyst in cyclopropanation reactions of olefins, particularly in the synthesis of compounds containing cyclopropyl rings. The catalytic system allows for partial recycling of the catalyst, showing promise for future synthesis of natural products (Ciammaichella et al., 2016).

Safety and Hazards

Cyclopropylsulfamoyl chloride is classified as dangerous according to the GHS05 and GHS07 pictograms . It can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: rinse mouth and do NOT induce vomiting (P301+P330+P331) .

Relevant Papers One relevant paper is "Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases" . This paper discusses the synthesis of sulfamoyl-benzamides, including this compound, as a selective inhibitor for h-NTPDases .

Propiedades

IUPAC Name |

N-cyclopropylsulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2S/c4-8(6,7)5-3-1-2-3/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWHNTUPIABSEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

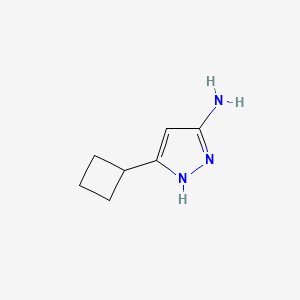

![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)